Summary of Application: Rotigaptide has been studied for its potential to reduce cytokine-induced cell death in human islets. This could have significant implications for the treatment of diabetes.
Methods of Application: In the study, apoptosis was measured in human islets shown to express Connexin-43 (Cx43), treated with Rotigaptide and exposed to glucolipotoxicity or IL-1β + IFNɣ.
Results: The study found that Rotigaptide reduced cytokine-induced apoptosis by 40% in human islets.
Summary of Application: Rotigaptide is being studied for its antiarrhythmic effects, specifically for treating atrial fibrillation.
Summary of Application: The effectiveness of Rotigaptide on improving conduction slowing in hearts with ischemia–reperfusion (IR) injury is being investigated.
Methods of Application: In the study, heart failure was induced by right ventricular pacing.
Results: The study found that Rotigaptide reduced the dispersion and beat-to-beat variability of action potential duration (APD) and improved slowed conduction.
Rotigaptide, also known as ZP-123, is a synthetic peptide under clinical investigation primarily for its potential to treat cardiac arrhythmias, particularly atrial fibrillation. This compound is a peptide analog that enhances gap junction intercellular conductance in cardiac muscle cells, which is crucial for maintaining synchronized electrical impulses across the heart. The peptide sequence of Rotigaptide is Ac-D-Tyr-D-Pro-D-Hyp-Gly-D-Ala-Gly-NH2, reflecting its carefully designed structure to mimic natural peptides involved in cardiac function .
Rotigaptide works by targeting connexin 43 (Cx43), a protein that forms channels between heart muscle cells. These channels, called gap junctions, allow electrical impulses to pass between cells, coordinating the heart's contractions [, ]. Rotigaptide is believed to activate certain enzymes that modify Cx43, improving gap junction function and promoting better communication between heart cells []. This enhanced communication may help regulate electrical impulse conduction and potentially reduce arrhythmias [].
Rotigaptide functions by interacting with connexin proteins, specifically connexin 43 (Cx43), which are integral components of gap junctions. The peptide facilitates the phosphorylation of Cx43 via protein kinase C isoforms, enhancing the function of these channels and promoting intercellular communication. This action is particularly significant during conditions of metabolic stress or ischemia, where gap junctions may otherwise become uncoupled .
The primary biological activity of Rotigaptide lies in its ability to improve intercellular communication among cardiac myocytes. Studies have demonstrated that at concentrations around 50 nM, Rotigaptide significantly increases dye transfer between cells expressing Cx43, indicating enhanced gap junction functionality. This effect has been linked to reduced occurrences of atrial fibrillation by promoting synchronous contractions in the heart muscle . Additionally, Rotigaptide has shown a capacity to normalize cell-to-cell communication during acute metabolic stress, further supporting its therapeutic potential in arrhythmias .
Rotigaptide can be synthesized using solid-phase peptide synthesis techniques, which allow for the precise assembly of amino acids into the desired sequence. The synthesis involves coupling protected amino acids on a solid support, followed by deprotection steps to yield the final peptide product. The purity and yield of Rotigaptide can be optimized through various chromatographic techniques post-synthesis .
Rotigaptide is primarily being explored for its antiarrhythmic properties in treating atrial fibrillation and other related cardiac conditions. Its unique mechanism of enhancing gap junction communication positions it as a novel therapeutic agent that could complement existing treatments for arrhythmias. Furthermore, Rotigaptide's ability to maintain intercellular connectivity during ischemic events suggests potential applications in managing myocardial ischemia and related complications .
Research has focused on the interaction of Rotigaptide with various connexins, particularly Cx43. Studies indicate that the peptide does not affect other connexins such as Cx32 or Cx26, highlighting its specificity for Cx43. This specificity is crucial for understanding its mechanism of action and potential side effects. Additionally, interactions with different protein kinase C isoforms have been investigated to elucidate the pathways through which Rotigaptide exerts its effects on cardiac myocytes .
Several compounds share similarities with Rotigaptide in terms of their action on gap junctions or their use in treating cardiac arrhythmias. These include:
| Compound | Description | Unique Features |
|---|---|---|
| AAP10 | A hexapeptide derived from bovine atria | Similar mechanism but less stability |
| Connexin-mimetic peptides | Peptides designed to mimic connexin functions | Broader range of connexin interactions |
| Peptide analogs of atrial natriuretic peptide | Used for cardiovascular effects | Different mechanism focusing on natriuresis |
Rotigaptide is a synthetic hexapeptide with the International Union of Pure and Applied Chemistry condensed sequence Ac-D-Tyr-D-Pro-D-Hyp-Gly-D-Ala-Gly-NH2 [1] [2]. The molecule possesses a molecular formula of C28H39N7O9 with a molecular weight of 617.66 g/mol and an exact monoisotopic mass of 617.280925864 Da [2] [3]. The compound is registered under Chemical Abstracts Service number 355151-12-1 and exhibits absolute stereochemistry with five defined stereocenters and zero E/Z centers [4].
The peptide sequence represents a stable analog of the naturally occurring antiarrhythmic peptide AAP10, designed through a systematic rotation-inversion approach [5]. In the single-letter amino acid code representation, rotigaptide corresponds to the sequence YPXGAG, where X denotes the non-standard amino acid 4-hydroxyproline [2]. This structural modification strategy involved replacing the active amino acids with their D-enantiomers and inverting the sequence to maintain the spatial positioning of pharmacologically active groups identical to the parent compound [5].
The N-terminus of rotigaptide bears an acetyl group (Ac-), while the C-terminus is amidated (-NH2), modifications that contribute significantly to the peptide's enhanced metabolic stability [6]. These terminal modifications prevent degradation by aminopeptidases and carboxypeptidases, respectively, thereby extending the peptide's half-life from 3-4 minutes for AAP10 to 14 days in human plasma [6].
Rotigaptide contains four D-amino acid residues at positions 1, 2, 3, and 5, specifically D-tyrosine, D-proline, D-4-hydroxyproline, and D-alanine [1] [2]. This high proportion of D-amino acids (67% of the chiral residues) represents a deliberate design choice to enhance proteolytic resistance while maintaining biological activity [5]. The incorporation of D-amino acids provides a 1700-fold increase in stability and a 140-fold decrease in clearance compared to the parent L-amino acid peptide AAP10 [5].
The D-tyrosine residue at position 1 maintains the critical aromatic electron density required for biological activity, as identified through structure-activity relationship studies [5]. The benzene ring system of the D-tyrosine contributes to the binding affinity and selectivity for connexin 43, the primary molecular target of rotigaptide [6]. The para-hydroxyl group on the tyrosine residue provides additional hydrogen bonding capacity, which may contribute to target recognition and binding specificity [5].
The consecutive D-proline and D-4-hydroxyproline residues at positions 2 and 3 form the core structural motif of the peptide [5]. These cyclic imino acids impose significant conformational constraints on the peptide backbone, creating a rigid semicyclic horseshoe-like structure that is essential for biological activity [5]. The D-configuration of these proline residues alters the preferred ring pucker compared to their L-counterparts, potentially affecting the overall three-dimensional shape of the peptide [7].
The D-alanine residue at position 5 provides a small, hydrophobic side chain that contributes to the binding interactions with the target receptor [5]. Structure-activity relationship studies have demonstrated that the alanine residue is directly involved in the binding interaction with the putative G-protein coupled receptor that mediates rotigaptide's effects [5].
The absolute stereochemical configuration of rotigaptide is precisely defined by five chiral centers distributed across the peptide sequence [4]. The four D-amino acid residues each contribute one α-carbon stereocenter with R-configuration, while the 4-hydroxyproline residue contributes an additional stereocenter at the γ-carbon bearing the hydroxyl group with S-configuration [4].
The stereochemical inversion from L- to D-amino acids fundamentally alters the peptide's backbone geometry, creating a mirror image of the natural peptide conformation [5]. This stereochemical modification is crucial for the peptide's enhanced stability, as D-amino acid peptides are significantly more resistant to degradation by endogenous peptidases, which exhibit high specificity for L-amino acid substrates [6].
The presence of two consecutive D-proline residues (D-Pro and D-Hyp) creates a unique stereochemical environment that constrains the peptide backbone into a semicyclic conformation [5]. The D-configuration of these cyclic amino acids favors specific ring pucker conformations that differ from those preferred by L-proline residues, potentially affecting the overall peptide topology [7].
The D-4-hydroxyproline residue presents additional stereochemical complexity due to the presence of both the α-carbon and the hydroxyl-bearing γ-carbon stereocenters [8]. The 4S-hydroxyl configuration provides additional hydrogen bonding capability and may influence the peptide's interaction with aqueous solvents and biological targets [8].
Conformational analysis of rotigaptide has revealed a characteristic semicyclic horseshoe-like structure that is essential for its biological activity [5]. Two-dimensional nuclear magnetic resonance spectroscopy and mutational analysis have identified this biologically active conformation, which is stabilized by the rigid cyclic structure of the consecutive D-proline residues [5].
The conformational constraints imposed by the D-proline and D-4-hydroxyproline residues create a relatively rigid molecular framework that limits the peptide's conformational flexibility [5]. This structural rigidity is advantageous for maintaining the bioactive conformation and reducing the entropic penalty associated with target binding [9]. The constraint of peptide flexibility also contributes to enhanced proteolytic stability, as proteases typically require substrates to adopt extended conformations for efficient catalysis [9].
The bended semicyclic structure, combined with the electron density of the tyrosine benzene ring and the presence of both proline and hydroxyproline residues, represents the essential pharmacophore for biological activity [5]. The spatial arrangement of these key functional groups within the constrained peptide framework determines the peptide's ability to interact with its molecular target, connexin 43 [5].
Circular dichroism spectroscopy studies could provide additional insights into the secondary structure content of rotigaptide, though specific spectroscopic data for this peptide are not extensively documented in the current literature [10]. The presence of multiple D-amino acid residues would be expected to produce characteristic circular dichroism spectra that differ significantly from those of conventional L-amino acid peptides [10].
The conformational stability of rotigaptide in solution has been enhanced through the incorporation of D-amino acids, which are less susceptible to enzymatic degradation and may exhibit different solvation properties compared to their L-counterparts [11]. The peptide's ability to maintain its bioactive conformation under physiological conditions is crucial for its therapeutic efficacy and prolonged duration of action [6].
Structure-activity relationship studies have established that the semicyclic horseshoe-like conformation is absolutely essential for rotigaptide's biological activity [5]. The spatial arrangement of key functional groups within this constrained framework determines the peptide's selectivity for connexin 43 over other connexin isoforms [6]. Specifically, rotigaptide demonstrates high selectivity for connexin 43, with no significant activity observed against connexin 26, connexin 32, or connexin 40 [6] [5].
The tyrosine residue at position 1 contributes critical aromatic interactions and electron density that are required for target recognition [5]. The para-hydroxyl group on the tyrosine ring provides additional hydrogen bonding capacity that may contribute to binding specificity and affinity [5]. Modifications to the tyrosine residue or its removal completely abolish biological activity, confirming its essential role in the pharmacophore [5].
The consecutive D-proline and D-4-hydroxyproline residues form the structural core that maintains the peptide's bioactive conformation [5]. The cyclic nature of these residues creates conformational constraints that are necessary for proper target interaction [5]. The additional hydroxyl group on the 4-hydroxyproline residue provides enhanced hydrogen bonding capability compared to standard proline, potentially contributing to improved binding affinity [5].
The D-alanine residue at position 5 has been specifically implicated in direct binding interactions with the putative G-protein coupled receptor that mediates rotigaptide's cellular effects [5]. The methyl side chain of alanine provides optimal hydrophobic interactions, as larger or more polar side chains at this position reduce biological activity [5].
Structure-activity relationship analysis has led to the development of small molecule analogs such as dipeptide 9f (GAP-134), which maintains the essential pharmacophore elements of rotigaptide in a simplified molecular framework [12]. These studies have confirmed that the key structural requirements include the aromatic tyrosine system, the conformational constraints provided by the cyclic proline residues, and the specific stereochemical configuration of the chiral centers [12].
Rotigaptide exhibits limited solubility in aqueous media, which is characteristic of peptide compounds with complex structural features [1] [2]. The compound demonstrates solubility in dimethyl sulfoxide at 80 mg/mL, making DMSO a preferred solvent for stock solution preparation [1] [3]. When using DMSO as a solvent, sonication is recommended to achieve optimal dissolution, reaching concentrations of 10 millimolar [4].
Based on the peptide sequence analysis, Rotigaptide contains multiple amino acid residues that influence its solubility profile [2]. The presence of D-tyrosine with its phenolic hydroxyl group contributes to hydrogen bonding capacity, while the D-proline and 4-hydroxy-D-proline residues introduce structural rigidity that may limit water solubility [5] [2]. The acetyl group at the N-terminus and the amide group at the C-terminus further modify the overall polarity and solubility characteristics [5] [2].
The calculated logarithmic solubility (logS) value of -3.8 indicates poor aqueous solubility, which is typical for peptides of this molecular size and complexity [6]. This low aqueous solubility necessitates careful formulation strategies for pharmaceutical applications and requires specialized solvent systems for analytical procedures [2] [7].
Rotigaptide demonstrates variable stability under different environmental conditions, with specific degradation pathways identified through forced degradation studies [8] [9]. Thermal stress at 60°C results in minimal degradation, indicating reasonable thermal stability under moderate conditions [8] [9]. Similarly, photolytic stress shows minimal degradation, suggesting that light exposure does not significantly compromise the compound's integrity [8] [9].
However, oxidative conditions present a significant stability challenge [8] [7] [9]. The presence of D-tyrosine with its phenolic hydroxyl group makes the compound susceptible to oxidative degradation [7]. Studies have shown that exposure to hydrogen peroxide leads to moderate degradation, emphasizing the importance of antioxidant protection and inert atmosphere storage [8] [7] [9].
Hydrolytic stability varies significantly with pH conditions [8] [9]. Under neutral hydrolytic stress at 100°C, moderate degradation occurs through hydrolysis of peptide bonds [8] [9]. Acidic hydrolytic conditions represent the primary degradation pathway, with hydrochloric acid treatment at 100°C resulting in significant degradation [8] [9]. The presence of 32 amide bonds and multiple amino groups contributes to the compound's susceptibility to hydrolysis [9].
Storage stability is optimal under specific conditions [2] [4] [7]. The compound remains stable for over one year when stored in lyophilized form at -20°C to -80°C [2] [4] [7]. In solution, stability of one year can be achieved at -80°C when stored in individual aliquots [4] [7]. Repeated freeze-thaw cycles should be avoided as they significantly compromise stability [2] [7].
Rotigaptide possesses a molecular weight of 617.65-617.7 g/mol, placing it significantly above the traditional pharmaceutical molecular weight threshold [5] [1] [10] [11] [12]. The exact mass is determined as 617.2809 daltons, confirming the precise molecular composition [13] [12]. This molecular weight places Rotigaptide in the category of large molecular entities that exceed Lipinski's Rule of Five criteria [14] [15] [16].
The compound exhibits absolute stereochemistry with 5 defined stereocenters out of 5 total stereocenters [13]. This high degree of stereochemical complexity contributes to the overall molecular weight and influences the compound's three-dimensional structure and biological activity [13]. The molecular formula C₂₈H₃₉N₇O₉ indicates substantial molecular complexity with multiple nitrogen and oxygen atoms that contribute to hydrogen bonding capacity [5] [17] [12].
Compared to typical drug molecules, Rotigaptide's molecular weight significantly exceeds the 500 g/mol cutoff suggested by Lipinski's Rule of Five [14] [15] [16]. This elevated molecular weight has implications for membrane permeability, bioavailability, and drug delivery, requiring specialized formulation approaches for therapeutic applications [14] [15] [16].
The monoisotopic mass of 617.280925864 daltons provides additional precision for analytical characterization and confirms the elemental composition [10]. This metric is particularly important for high-resolution mass spectrometry applications and structural confirmation studies [18] [19] [20].
Rotigaptide demonstrates a strongly hydrophilic character as evidenced by its calculated partition coefficient [6]. The ALogP value of -3.7 indicates significant preference for the aqueous phase over organic solvents, which is characteristic of peptide compounds with multiple polar functional groups [6] [21] [22].
The polar surface area of 240.6 Ų substantially exceeds the typical threshold of 140 Ų associated with good membrane permeability [6] [14] [23] [15]. This high polar surface area results from 7 hydrogen bond donors and 9 hydrogen bond acceptors, creating extensive opportunities for polar interactions with aqueous environments [6] [15] [16].
The compound's hydrophilic nature is further emphasized by its 12 rotatable bonds, which exceed the Veber criteria of 10 or fewer rotatable bonds for optimal oral bioavailability [6] [15] [16]. This high molecular flexibility, combined with extensive polar surface area, contributes to poor predicted membrane permeability [15] [16].
Reverse-phase HPLC retention studies provide experimental evidence of the compound's hydrophilic character [24] [18]. The compound's behavior on C18 stationary phases confirms its preference for aqueous mobile phase components over organic solvents [24] [18]. This experimental data supports the calculated hydrophilicity parameters and influences analytical method development [24] [18].
High Performance Liquid Chromatography (HPLC) serves as the primary analytical method for Rotigaptide characterization [18] [20] [25]. C18 column systems with gradient elution using acetonitrile-water mobile phases provide effective separation and quantification [18] [20] [25]. UV detection at 214-220 nm allows for sensitive detection and purity assessment [18] [20] [25].
Ultra High Performance Liquid Chromatography (UHPLC) offers enhanced resolution and analysis speed [26] [27]. The use of sub-2 μm particles and high-pressure systems improves separation efficiency and reduces analysis time [26] [27]. This technique is particularly valuable for quantitative analysis in biological matrices and pharmacokinetic studies [26] [27].
Mass spectrometry techniques provide definitive molecular characterization [18] [19] [20]. High-resolution mass spectrometry using Q-Orbitrap systems achieves mass accuracy within 5 ppm and confirms molecular formula through isotopic pattern analysis [18] [19] [20]. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) enables multiple reaction monitoring (MRM) for precise quantification in complex matrices [26] [27].
Nuclear Magnetic Resonance (NMR) spectroscopy offers detailed structural characterization [28] [29] [30] [31] [32] [33]. ¹H NMR and two-dimensional techniques including TOCSY and NOESY provide information on chemical environments, connectivity, and spatial relationships [28] [29] [30] [31] [32] [33]. These methods are essential for structure-activity relationship studies and conformational analysis [28] [29] [30] [31] [32] [33].
Specialized analytical approaches include thin layer chromatography for hydrophobicity assessment at different pH values [24] and flow cytometry analysis for cell penetration studies [28]. Electrospray ionization mass spectrometry provides fragmentation pattern analysis for structural elucidation [18] [19].